Actinopyrone A
Overview
Description
Synthesis Analysis
The first total synthesis of Actinopyrone A was achieved through methods involving remote stereoinduction, Kocienski olefination, Horner–Wadsworth–Emmons olefination, and reductive de-conjugation of the vinylpyrone. A concise method for O-methylation to obtain the γ-pyrone was also established, demonstrating the compound's complex synthesis pathway and the innovative approaches to its assembly (Hosokawa et al., 2006). Further synthesis efforts have confirmed the absolute stereochemistry of Actinopyrone A, providing insights into its molecular structure and laying the groundwork for synthetic modifications (Hosokawa et al., 2008).
Molecular Structure Analysis
Actinopyrone A's structure has been elucidated through extensive spectroscopic analysis, including NMR and HR-ESI-MS techniques. These analyses have helped correct the absolute configurations of previously reported actinopyrone analogues, contributing to a deeper understanding of the compound's structural features and how they relate to its biological activity (Zhang et al., 2021).
Chemical Reactions and Properties
The actinopyrones, including Actinopyrone A, exhibit various chemical properties that have been explored through their reactions and synthesis pathways. The intricate steps involved in synthesizing Actinopyrone A, such as the use of vinylogous anti-aldol reactions and sulfone coupling, highlight the compound's reactive nature and potential for chemical modification. These reactions not only provide access to Actinopyrone A but also enable the exploration of its chemical behavior under different conditions (Hosokawa et al., 2006).
Physical Properties Analysis
Although specific studies focusing on the detailed physical properties of Actinopyrone A are limited, the methodologies applied in its synthesis and structure elucidation indirectly inform us about its physical characteristics. The compound's solubility, crystallinity, and stability under various conditions are inferred from its isolation and purification processes, which are crucial for understanding its applications and handling in the laboratory setting.
Chemical Properties Analysis
The chemical properties of Actinopyrone A, such as its reactivity with other chemical entities, its stability in different environments, and its potential for derivatization, are essential for exploring its utility as a chemical scaffold and for potential therapeutic applications. The work on Actinopyrone A and its analogues suggests a capacity for engaging in diverse chemical reactions, which could be leveraged for creating new molecules with enhanced biological activities or altered physicochemical properties (Hosokawa et al., 2008).
Scientific Research Applications
Biosynthetic Pathway Studies : Actinopyrone A is useful in the study of actinomycete natural products and their biosynthetic pathways through genome mining. This research is vital for understanding the natural synthesis of complex molecules (Gomez-Escribano, Alt, & Bibb, 2016).
Applications in Medicinal Chemistry : The compound has versatile ligand properties, finding applications in areas like iron removal, contrast agents in imaging applications, and the mobilization of excess metal ions (Thompson, Barta, & Orvig, 2006).
Therapeutic and Agricultural Utility : Isolated from endophytic actinobacteria, Actinopyrone A may have potential therapeutic applications, as well as utility in agriculture and environmental sciences (Singh & Dubey, 2018).
Antibiotic Properties : Actinopyrone A, along with Actinopyrone C, isolated from marine fungus Penicillium sp., are known as antibiotic compounds with potential applications in medical research (Li, Yao, Zheng, Lin, & Sattler, 2007).
Anti-Helicobacter pylori Agent : Actinopyrone A has been identified as an anti-Helicobacter pylori agent, notable for its specific configuration (14R,15R), which may play a role in its activity (Hosokawa, Yokota, Imamura, Suzuki, Kawarasaki, & Tatsuta, 2008).
Synthesis and Structural Determination : The compound has been synthesized using remote stereoinduction and other methods, important for structural determination and potential modifications for therapeutic use (Hosokawa, Yokota, Imamura, Suzuki, Kawarasaki, & Tatsuta, 2006).
Potential Antitumor Agent : Actinopyrones and related congeners are being bioengineered for their potential as antitumor agents (Zhang, Zhang, Huang, Yuan, Wei, & Ju, 2021).
Safety And Hazards
Actinopyrone A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Recent research has corrected the absolute configurations of previously reported Actinopyrone analogues at C-3, C-9, and C-10 . Notably, one compound displayed notable cytotoxicity against six human cell lines with IC50 values of 0.26-2.22 μM . These results enable further bioengineering of the actinopyrones and related congeners as potential antitumor agents .
properties
IUPAC Name |
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSUJLJFXJPMF-CBXUJFJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Actinopyrone A | |
CAS RN |
88378-59-0 | |
Record name | Actinopyrone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088378590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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